molecular formula C11H15ClN2O3S B11010960 methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate

methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate

Cat. No.: B11010960
M. Wt: 290.77 g/mol
InChI Key: UOJHSACKXZWWHY-UHFFFAOYSA-N
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Description

Methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

    Formation of the Glycinate Moiety: The final step involves the reaction of the thiazole derivative with glycine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

Methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their function. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazole ring in methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate imparts unique chemical and biological properties, making it distinct from other carbamate derivatives.

Properties

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

methyl 2-[[2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C11H15ClN2O3S/c1-6(2)4-7-9(14-11(12)18-7)10(16)13-5-8(15)17-3/h6H,4-5H2,1-3H3,(H,13,16)

InChI Key

UOJHSACKXZWWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NCC(=O)OC

Origin of Product

United States

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